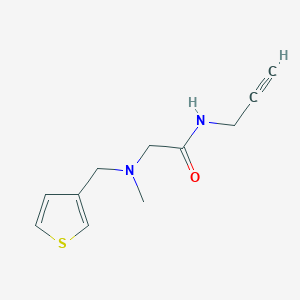

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide

Description

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide is a synthetic acetamide derivative characterized by a thiophene ring, a methyl-substituted amino group, and a propargyl (prop-2-yn-1-yl) moiety.

The synthesis of such compounds typically involves alkylation or coupling reactions. For instance, analogous propargyl-containing acetamides (e.g., 2-Iodo-N-(prop-2-yn-1-yl)acetamide) are synthesized via EDCI/DMAP-mediated coupling of propargylamine with carboxylic acid derivatives, albeit with variable yields (e.g., 5% in one case) . Structural confirmation relies on NMR, IR, and mass spectrometry, as seen in related acetamides .

Properties

Molecular Formula |

C11H14N2OS |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

2-[methyl(thiophen-3-ylmethyl)amino]-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C11H14N2OS/c1-3-5-12-11(14)8-13(2)7-10-4-6-15-9-10/h1,4,6,9H,5,7-8H2,2H3,(H,12,14) |

InChI Key |

ZEQDZNROFVSLKG-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CSC=C1)CC(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide typically involves multiple steps. One common method includes the reaction of thiophen-3-ylmethylamine with propargyl bromide to form an intermediate, which is then reacted with methylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide group can be reduced to form amines.

Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the acetamide group may produce primary or secondary amines.

Scientific Research Applications

2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The thiophene ring and acetamide moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Acetamide Derivatives

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|---|

| 2-(Methyl(thiophen-3-ylmethyl)amino)-N-(prop-2-yn-1-yl)acetamide | Thiophen-3-ylmethyl, methylamino, propargyl | C₁₂H₁₄N₂OS | 234.32 | Inferred |

| 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-phenyl-N-(thiophen-3-ylmethyl)acetamide | Benzotriazole, phenyl, thiophen-3-ylmethyl | C₁₉H₁₆N₄OS | 364.43 | |

| 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide | 4-fluorophenylmethyl, propargyl, furan-2-ylmethyl | C₁₈H₁₇FN₂O₂ | 320.35 | |

| N-(2-(((3′-(Benzo-1,4-dioxan-6-yl)-2′-chloro-3-methoxy-[1,1′-biphenyl]-4-yl)methyl)amino)ethyl)acetamide (7a) | Benzo-1,4-dioxane, chloro, methoxy, biphenyl | C₂₆H₂₆ClN₂O₄ | 481.95 |

Key Observations :

- Electronic Effects : The thiophene ring in the target compound provides electron-rich aromaticity compared to the benzotriazole group in , which may influence binding affinity in biological systems.

- Bioisosteric Potential: The furan group in serves as a bioisostere for thiophene, highlighting interchangeable roles in drug design.

Physical and Chemical Properties

Table 2. Comparative Physical/Chemical Data

| Compound Name | Melting Point (°C) | Purity (HPLC) | Key Spectral Data (NMR) | Reference |

|---|---|---|---|---|

| (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide | 159–161 | >95% | 1H NMR (400 MHz, CDCl₃): δ 8.17 (d, J = 8.4 Hz, 1H), 7.53–7.47 (m, 2H) | |

| 2-Iodo-N-(prop-2-yn-1-yl)acetamide (33) | Not reported | Not reported | HRMS (ESI): m/z calcd for C₅H₆INO [M+H]⁺: 223.9530; found: 223.9528 | |

| 2-{(4-fluorophenyl)methylamino}-N-[(furan-2-yl)methyl]acetamide | Not reported | >95% | 13C NMR (101 MHz, CDCl₃): δ 160.1 (C-F), 142.3 (furan C-2), 110.4 (furan C-3) |

Key Observations :

- Melting Points : Higher melting points (e.g., 159–161°C in ) correlate with nitro and indole groups, which enhance crystallinity. The target compound’s melting point is likely lower due to the flexible propargyl group.

- Spectral Signatures: The propargyl group’s terminal alkyne proton (δ ~2.2–2.5 ppm in 1H NMR) and IR absorption (~2100 cm⁻¹ for C≡C) are diagnostic features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.